Lentztrehalose A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H32O13 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2S)-2,3-dihydroxy-3-methylbutoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C17H32O13/c1-17(2,26)8(20)5-27-14-7(4-19)29-16(13(25)11(14)23)30-15-12(24)10(22)9(21)6(3-18)28-15/h6-16,18-26H,3-5H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

JQXMCRHNXBMTMR-NRYMKUAMSA-N |

Isomeric SMILES |

CC(C)([C@H](CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O)O |

Canonical SMILES |

CC(C)(C(COC1C(OC(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Lentztrehalose A: A Technical Guide to its Structure and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose A, a novel trehalose analog isolated from the actinomycete Lentzea sp. ML457-mF8, presents a compelling profile for therapeutic development.[1][2][3] Its unique chemical architecture, characterized by a 4-O-(2,3-dihydroxy-3-methylbutyl) substituent on one of the glucose units of a trehalose backbone, confers remarkable stability against enzymatic degradation by trehalase.[2][3] This attribute, coupled with its demonstrated bioactivities, including autophagy induction and antitumor effects, positions this compound as a promising lead compound for further investigation in neurodegenerative diseases, oncology, and beyond. This document provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental methodologies associated with this compound.

Chemical Structure of this compound

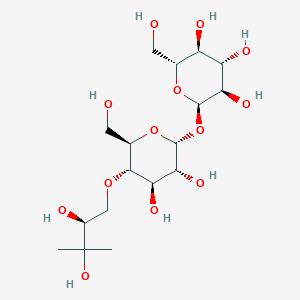

This compound is a disaccharide derivative of trehalose. Its systematic name is α-D-glucopyranosyl 4-O-[(2S)-2,3-dihydroxy-3-methylbutyl]-α-D-glucopyranoside. The core of the molecule is a trehalose unit, which consists of two α-glucose units linked by an α,α-1,1-glycosidic bond. The defining feature of this compound is the presence of a 2,3-dihydroxy-3-methylbutyl group attached to the C4 hydroxyl of one of the glucose residues via an ether linkage.

Key Structural Features:

-

Core: α,α-1,1-linked diglucoside (Trehalose)

-

Substituent: (2S)-2,3-dihydroxy-3-methylbutyl group at the C4 position

-

Chemical Formula: C₁₇H₃₂O₁₃

-

Molar Mass: 444.4 g/mol

The absolute configuration of the secondary alcohol in the side chain has been determined as S.

Chemical Identifiers:

| Identifier | Value |

| SMILES | CC(C)(O)C(O)COCC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

| InChI | InChI=1S/C17H32O13/c1-17(2,26)8(20)5-27-14-7(4-19)29-16(13(25)11(14)23)30-15-12(24)10(22)9(21)6(3-18)28-15/h6-16,18-26H,3-5H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its stability to trehalase being a key feature that enhances its bioavailability compared to trehalose.

| Biological Activity | Assay System | Quantitative Data |

| Trehalase Inhibition | Mycobacterium smegmatis trehalase | IC₅₀ = 0.67 mM |

| Porcine kidney trehalase | IC₅₀ > 20 mM | |

| Autophagy Induction | MeWo melanoma cells | Effective at 100 mM |

| OVK18 ovarian cancer cells | Effective at 100 mM | |

| Antitumor Activity | Sarcoma 180 murine sarcoma model | 50 mg/kg per day |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature concerning this compound.

Trehalase Inhibition Assay

This assay is designed to determine the concentration of this compound required to inhibit the enzymatic activity of trehalase by 50% (IC₅₀).

Methodology:

-

Enzyme and Substrate Preparation: A solution of purified trehalase (e.g., from porcine kidney or M. smegmatis) is prepared in a suitable buffer (e.g., phosphate or acetate buffer at an optimal pH for the enzyme). A stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared.

-

Assay Reaction: The reaction mixture, containing the enzyme, varying concentrations of this compound (the inhibitor), and buffer, is pre-incubated for a specified time at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the pNPG substrate.

-

Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Autophagy Assay

This assay is used to assess the ability of this compound to induce autophagy in cultured cells.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MeWo melanoma, OVK18 ovarian cancer) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 100 mM) for a specified duration. A known autophagy inducer (e.g., rapamycin) is used as a positive control, and untreated cells serve as a negative control.

-

Detection of Autophagy: Autophagy induction can be monitored by several methods:

-

Western Blotting: Analyzing the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

-

Fluorescence Microscopy: Using cells stably expressing GFP-LC3, where the formation of GFP-LC3 puncta (autophagosomes) is visualized and quantified.

-

Electron Microscopy: Direct visualization of autophagosomes and autolysosomes within the treated cells.

-

-

Data Analysis: The level of autophagy is quantified by measuring the LC3-II/LC3-I ratio, the number of GFP-LC3 puncta per cell, or the number of autophagic vesicles per cell section.

Signaling Pathway and Experimental Workflow Diagrams

Conceptual Autophagy Induction Pathway

The following diagram illustrates a simplified, conceptual pathway for the induction of autophagy, a process influenced by this compound.

Caption: Conceptual pathway of autophagy induction by this compound.

Experimental Workflow for Trehalase Inhibition Assay

This diagram outlines the key steps in determining the IC₅₀ of this compound against trehalase.

Caption: Workflow for determining trehalase inhibition by this compound.

References

A Technical Deep Dive into the Biological Properties of Lentztrehalose A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lentztrehalose A, a novel trehalose analog isolated from the actinomycete Lentzea sp., presents a compelling profile for therapeutic development. As an enzyme-stable analog, it overcomes the bioavailability limitations of its parent molecule, trehalose, which is readily hydrolyzed by trehalase.[1][2][3][4][5] This stability underpins its enhanced or comparable in vivo activities, including antitumor effects, bone density reinforcement, and the induction of autophagy. These properties position this compound as a promising candidate for further investigation in oncology, osteoporosis, and neurodegenerative diseases. This whitepaper provides a comprehensive overview of the known biological properties of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biological Activities

This compound exhibits a range of biological activities that are of significant interest to the scientific and drug development communities. These activities are primarily attributed to its unique chemical structure, which confers stability against enzymatic degradation.

Antitumor Activity

In preclinical murine models, this compound has demonstrated notable antitumor activity. Studies have shown its efficacy in inhibiting the growth of S-180 sarcoma and Ehrlich carcinoma cells. A significant tumor inhibition ratio of approximately 70% was observed at doses higher than 25 mg/kg, highlighting its potential as an anticancer agent.

Bone Reinforcement

This compound has shown a superior bone reinforcement effect compared to trehalose in ovariectomized mice, a model for postmenopausal osteoporosis. This suggests its potential as a therapeutic agent for metabolic bone diseases.

Autophagy Induction

A key mechanism underlying the therapeutic potential of this compound is its ability to induce autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This activity is comparable to that of trehalose but with the significant advantage of enhanced stability. The induction of autophagy by this compound makes it a promising candidate for the treatment of neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological properties of this compound.

| Biological Activity | Model System | Dosage/Concentration | Observed Effect | Reference |

| Antitumor Activity | Mice with S-180 Sarcoma | > 25 mg/kg | ~70% tumor growth inhibition | |

| Antitumor Activity | Mice with Ehrlich Carcinoma | Not Specified | Antitumor activity observed | |

| Bone Reinforcement | Ovariectomized Mice | Not Specified | Superior to trehalose | |

| Autophagy Induction | Human Melanoma (Mewo) Cells | 100 mM | Induction of LC3-II expression | |

| Autophagy Induction | Human Ovarian Cancer (OVK18) Cells | 100 mM | Induction of LC3-II expression |

| Pharmacokinetic Parameter | Model System | Dosage | Observation | Reference |

| Bioavailability | Mice (Oral Administration) | 0.5 g/kg | Detected in blood at >1 µg/mL over several hours | |

| Stability | In vitro (Porcine Kidney Trehalase) | Not Specified | Minimally hydrolyzed |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this document.

In Vivo Antitumor Activity Assay

-

Animal Model: Male ICR mice.

-

Tumor Cell Lines: Sarcoma 180 (S-180) and Ehrlich carcinoma cells.

-

Procedure:

-

Tumor cells (1 x 10^6 cells) are subcutaneously inoculated into the flank of the mice.

-

Twenty-four hours after inoculation, daily intraperitoneal administration of this compound or a vehicle control is initiated and continued for a specified period.

-

Tumor volume is measured regularly using calipers.

-

At the end of the experimental period, tumors are excised and weighed.

-

The tumor growth inhibition rate is calculated using the formula: (1 - (mean tumor weight of treated group / mean tumor weight of control group)) x 100%.

-

Bone Reinforcement Assay in Ovariectomized Mice

-

Animal Model: Female ICR mice.

-

Procedure:

-

Mice undergo either a sham operation or bilateral ovariectomy.

-

Following a recovery period to allow for the onset of bone loss, daily oral or intraperitoneal administration of this compound, trehalose, or a vehicle control is initiated.

-

The treatment is continued for a specified duration.

-

At the end of the treatment period, the mice are euthanized, and their femurs are collected.

-

Bone mineral density and other bone parameters are analyzed using techniques such as peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).

-

In Vitro Autophagy Induction Assay

-

Cell Lines: Human melanoma (Mewo) cells and human ovarian cancer (OVK18) cells.

-

Procedure:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound, trehalose (as a positive control), or a vehicle control.

-

Cells are incubated for 24 hours.

-

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against LC3 and a loading control (e.g., β-tubulin or β-actin).

-

Following incubation with a secondary antibody, the protein bands are visualized, and the ratio of LC3-II to LC3-I is quantified to assess autophagy induction.

-

-

Fluorescence Microscopy:

-

Cells are treated with an autophagy-detecting dye (e.g., Cyto-ID® Green).

-

The formation of fluorescent autophagic vacuoles is observed and quantified using a fluorescence microscope.

-

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of trehalose analogs. Its inherent stability against enzymatic degradation translates to improved bioavailability and potent biological activities in vivo. The demonstrated antitumor, bone-protective, and autophagy-inducing properties warrant further rigorous investigation.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Conducting dose-response studies to establish optimal therapeutic windows for its various biological effects.

-

Expanding preclinical studies to a wider range of cancer and neurodegenerative disease models.

-

Investigating the potential for synergistic effects when combined with existing therapeutic agents.

The compelling preclinical data position this compound as a strong candidate for continued development towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Strategic Renaming of Lentztrehalose to Lentztrehalose A: A Technical Guide on its Significance and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the significance of the renaming of the novel disaccharide lentztrehalose to Lentztrehalose A. The renaming was necessitated by the discovery of two new, structurally related analogs, Lentztrehalose B and C, establishing a family of compounds with therapeutic potential. This guide provides a comprehensive overview of the biological activities of this compound, with a focus on its superior stability to enzymatic hydrolysis by trehalase and its potent autophagy-inducing capabilities. Detailed summaries of key experimental findings are presented in structured tables, and where available, experimental protocols are outlined. Furthermore, a putative signaling pathway for this compound-induced autophagy is visualized, providing a framework for future research and drug development endeavors.

Introduction: The Rationale for Renaming

The compound initially identified and reported as "lentztrehalose" was renamed to "this compound" following the isolation and characterization of two new, analogous compounds from the same actinomycete strain, Lentzea sp. ML457-mF8.[1] This strategic renaming established a clear and systematic nomenclature for this emerging class of trehalose analogs, now collectively known as lentztrehaloses. The discovery of Lentztrehalose B, a di-dehydroxylated analog, and Lentztrehalose C, a cyclized analog, highlighted the existence of a family of related natural products, each with potentially unique biological properties.[1][2] The original molecule was designated as this compound to serve as the parent compound within this new classification.[1][2]

Biological Significance of this compound

This compound has garnered significant attention in the scientific community due to its promising therapeutic properties, which in many aspects, surpass those of its parent molecule, trehalose. Trehalose is a naturally occurring disaccharide with known applications as a stabilizer and humectant, and more recently, as a potential therapeutic agent for neurodegenerative diseases due to its ability to induce autophagy. However, the clinical utility of trehalose is limited by its rapid hydrolysis by the enzyme trehalase, which is present in the mammalian intestine and kidneys. This compound overcomes this limitation, exhibiting remarkable stability against enzymatic degradation.

Enhanced Enzymatic Stability

A key advantage of this compound is its resistance to hydrolysis by mammalian trehalase. This stability is attributed to its unique chemical structure, featuring a 4-O-(2,3-dihydroxy-3-methylbutyl) substituent on one of the glucose units of the trehalose core. This structural modification hinders the binding of trehalase, preventing the breakdown of the disaccharide into glucose. The enhanced stability of this compound leads to improved bioavailability compared to trehalose, a critical factor for its potential as an orally administered therapeutic agent.

Potent Autophagy Induction

This compound is a potent inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This activity is comparable to that of trehalose. The induction of autophagy by this compound is a cornerstone of its therapeutic potential, particularly for neurodegenerative diseases characterized by the accumulation of protein aggregates, such as Alzheimer's, Parkinson's, and Huntington's diseases.

Anti-Tumor and Bone Reinforcement Properties

In addition to its autophagy-inducing effects, preclinical studies have demonstrated that this compound exhibits anti-tumor activity in mouse models of S-180 sarcoma and Ehrlich carcinoma. Furthermore, in ovariectomized mice, a model for postmenopausal osteoporosis, this compound has been shown to have a bone reinforcement effect superior to that of trehalose.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound.

Table 1: Trehalase Stability of this compound

| Compound | Enzyme Source | Glucose Released (nmol) | Reference |

| Trehalose | Porcine Kidney Trehalase | ~450 | |

| This compound | Porcine Kidney Trehalase | Minimally hydrolyzed |

Table 2: Autophagy Induction by this compound

| Cell Line(s) | Concentration | Method | Outcome | Reference |

| Human Cancer Cell Lines | 100 mM | Western Blot (LC3) | Induction of autophagy comparable to trehalose |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Outcome | Reference |

| Mice | S-180 Sarcoma | Not specified | Anti-tumor activity | |

| Mice | Ehrlich Carcinoma | Not specified | Anti-tumor activity | |

| Ovariectomized Mice | Bone Loss | Not specified | Superior bone reinforcement effect compared to trehalose |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited. Due to the proprietary nature of some research, detailed step-by-step protocols are not always publicly available.

Trehalase Stability Assay

-

Principle: The stability of this compound against enzymatic hydrolysis is assessed by incubating the compound with porcine kidney trehalase. The amount of glucose released is then quantified using a hexokinase-based assay.

-

General Protocol:

-

A solution of this compound (or trehalose as a control) is prepared in a suitable buffer (e.g., 135 mM citric acid buffer, pH 5.7).

-

Porcine kidney trehalase is added to the solution, and the mixture is incubated at 37°C.

-

At specific time points, aliquots are taken, and the reaction is stopped (e.g., by heat inactivation or addition of a stop solution).

-

The concentration of released glucose is determined using a commercial glucose hexokinase assay kit, which measures the increase in absorbance at 340 nm resulting from the formation of NADPH.

-

Autophagy Induction Assay (Western Blot for LC3)

-

Principle: Autophagy induction is monitored by detecting the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

-

General Protocol:

-

Human cancer cell lines are cultured under standard conditions.

-

Cells are treated with this compound (e.g., 100 mM) for a specified duration.

-

Following treatment, cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for LC3.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the relative intensities of the LC3-I and LC3-II bands are quantified.

-

In Vivo Anti-Tumor Models

-

S-180 Sarcoma and Ehrlich Ascites Carcinoma Models:

-

Principle: These are transplantable tumor models in mice used to evaluate the efficacy of anti-cancer agents.

-

General Protocol:

-

Specific strains of mice (e.g., Swiss albino) are inoculated with S-180 sarcoma or Ehrlich ascites carcinoma cells.

-

After tumor establishment, mice are treated with this compound (route and dose as specified in the study).

-

Tumor growth is monitored over time by measuring tumor volume or by assessing the increase in ascitic fluid.

-

The anti-tumor effect is evaluated by comparing the tumor growth in the treated group to a control group.

-

-

Ovariectomized Mouse Model for Bone Reinforcement

-

Principle: Ovariectomy in female mice induces estrogen deficiency, leading to bone loss, which mimics postmenopausal osteoporosis in humans.

-

General Protocol:

-

Female mice undergo bilateral ovariectomy.

-

After a recovery period, the mice are treated with this compound.

-

At the end of the treatment period, bone mineral density (BMD) is assessed using techniques such as dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (micro-CT).

-

The bone reinforcement effect is determined by comparing the BMD of the treated group to that of an untreated ovariectomized group and a sham-operated control group.

-

Signaling Pathway and Workflow Visualizations

The precise signaling pathway for this compound-induced autophagy is still under investigation. However, based on its structural similarity to trehalose and its comparable autophagy-inducing activity, it is hypothesized to act through a similar mechanism. The following diagram illustrates the putative signaling pathway.

Caption: Putative signaling pathway for this compound-induced autophagy.

The following diagram illustrates a general workflow for assessing the anti-tumor activity of this compound in a murine model.

Caption: General workflow for in vivo anti-tumor activity assessment.

Conclusion

The renaming of lentztrehalose to this compound signifies an important step in the characterization of a new family of trehalose analogs with significant therapeutic potential. This compound's enhanced enzymatic stability and potent autophagy-inducing activity make it a promising candidate for further investigation, particularly in the context of neurodegenerative diseases and oncology. The experimental data summarized in this guide provide a solid foundation for future research aimed at elucidating its precise mechanisms of action and translating its preclinical efficacy into clinical applications. The provided workflow diagrams and putative signaling pathway offer a conceptual framework to guide these future studies.

References

Initial Studies on the Bioavailability of Lentztrehalose A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentztrehalose A is a novel, enzyme-stable analog of trehalose, a naturally occurring disaccharide.[1][2][3] Trehalose itself has garnered significant interest for its potential therapeutic applications, including in neurodegenerative diseases, due to its ability to induce autophagy.[2][3] However, the therapeutic efficacy of trehalose is limited by its low bioavailability, as it is readily hydrolyzed by the enzyme trehalase, which is prevalent in the intestines and kidneys. This compound, being only weakly hydrolyzed by trehalase, presents a promising alternative with the potential for improved pharmacokinetic properties. This technical guide provides an in-depth overview of the initial studies on the bioavailability of this compound, summarizing the available data, detailing experimental protocols, and outlining logical frameworks for its evaluation.

In Vivo Bioavailability and Pharmacokinetics

The foundational studies on the bioavailability of this compound have been conducted in murine models, demonstrating a significant improvement over its parent compound, trehalose.

Quantitative Data Summary

To date, detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound have not been extensively published. However, preliminary studies provide a qualitative and semi-quantitative understanding of its systemic exposure following oral administration.

| Parameter | This compound | Trehalose | Species | Dose | Route | Source |

| Blood Concentration | >1 μg/mL detected over several hours | Not clearly detected | Mouse | 0.5 g/kg | Oral | |

| Urine Excretion | Detected | Not clearly detected | Mouse | 0.5 g/kg | Oral | |

| Fecal Excretion | Detected | Slightly detected | Mouse | 0.5 g/kg | Oral |

Table 1: Summary of In Vivo Bioavailability Data for this compound

Experimental Protocol: In Vivo Murine Bioavailability Study

The following protocol is based on the methodology described in the initial studies of this compound.

1. Animal Model:

-

Species: Mice (specific strain, e.g., ICR, may be used).

-

Health Status: Healthy, of a specified age and weight range.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for a standard period before the experiment.

-

Fasting: Animals are typically fasted overnight prior to dosing to ensure gastric emptying.

2. Dosing:

-

Test Article: this compound.

-

Vehicle: A suitable vehicle for oral administration, such as water.

-

Dose: 0.5 g/kg.

-

Route of Administration: Oral gavage.

3. Sample Collection:

-

Blood: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus).

-

Urine and Feces: Urine and feces are collected over a 24-hour period using metabolic cages.

4. Sample Processing:

-

Blood: Blood is processed to obtain plasma or serum, which is then stored at -80°C until analysis.

-

Urine and Feces: Urine volume is recorded, and fecal samples are weighed. Both are stored at -80°C until analysis. Fecal samples may be homogenized in a suitable buffer before extraction.

5. Bioanalytical Method:

-

Technique: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed for the separation of the polar analytes.

-

Sample Preparation: Protein precipitation is a common method for extracting small molecules like this compound from plasma samples.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of the analyte.

In Vivo Bioavailability Experimental Workflow

In Vitro Permeability

Currently, there is no published data on the in vitro permeability of this compound. Such studies are crucial for understanding its absorption mechanism (passive diffusion vs. active transport) and potential for drug-drug interactions. The Caco-2 cell monolayer assay is the gold standard for this purpose.

Proposed Experimental Protocol: Caco-2 Permeability Assay

1. Cell Culture:

-

Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

This compound is added to the apical (A) or basolateral (B) side of the monolayer.

-

Samples are collected from the receiver chamber at specified time points.

-

The concentration of this compound in the samples is quantified by a validated analytical method (e.g., LC-MS/MS).

3. Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A).

-

The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) is determined to assess the potential for active efflux.

Proposed Caco-2 Permeability Assay Workflow

Metabolic Stability

The stability of this compound in the presence of trehalase has been established. However, its stability against other metabolic enzymes, particularly those in the liver, has not been reported. In vitro metabolic stability assays using liver microsomes or hepatocytes are essential for predicting hepatic clearance.

Proposed Experimental Protocol: Liver Microsomal Stability Assay

1. Incubation:

-

This compound is incubated with liver microsomes (from relevant species, e.g., mouse, rat, human) in a phosphate buffer.

-

The reaction is initiated by the addition of a NADPH-regenerating system.

-

A control incubation without the NADPH-regenerating system is run in parallel.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

2. Analysis:

-

The concentration of remaining this compound is quantified by a validated analytical method (e.g., LC-MS/MS).

3. Data Analysis:

-

The percentage of this compound remaining at each time point is calculated.

-

The in vitro half-life (t1/2) and intrinsic clearance (CLint) are determined.

Signaling and Mechanism of Action

While not directly a bioavailability study, understanding the mechanism of action of this compound is crucial for its development. It is known to induce autophagy, similar to trehalose. Its enhanced bioavailability is expected to lead to a more pronounced pharmacological effect compared to trehalose at equivalent doses.

Comparative Fate of this compound and Trehalose

Conclusion and Future Directions

Initial studies on this compound strongly suggest that it has superior bioavailability compared to trehalose, primarily due to its stability against the digestive enzyme trehalase. The detection of this compound in systemic circulation for several hours after oral administration in mice is a promising finding for its potential as a therapeutic agent.

However, the current understanding of its pharmacokinetic profile is still in its infancy. To advance the development of this compound, the following studies are recommended:

-

Quantitative Pharmacokinetic Studies: Detailed pharmacokinetic studies in multiple species to determine key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and absolute oral bioavailability.

-

In Vitro Permeability Studies: Caco-2 permeability assays to elucidate the mechanism of intestinal absorption.

-

Metabolic Stability Studies: Assessment of metabolic stability in liver microsomes and hepatocytes to predict hepatic clearance.

-

Metabolite Identification: Studies to identify any potential metabolites of this compound.

A comprehensive understanding of the bioavailability and pharmacokinetic properties of this compound is essential for its successful translation from a promising molecule to a clinically viable therapeutic.

References

Unveiling Lentztrehalose A: A Technical Guide to its Natural Source and Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose A, a novel trehalose analog, has garnered significant attention in the scientific community for its potential therapeutic applications. As an enzyme-stable compound, it offers advantages over its parent molecule, trehalose, in various biological activities. This technical guide provides an in-depth exploration of the natural source of this compound, the actinomycete Lentzea sp. ML457-mF8, and details the current methodologies for its production, including both microbial fermentation and chemical synthesis. This document consolidates quantitative data, experimental protocols, and visual representations of key processes to serve as a comprehensive resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

Natural Source: The Genus Lentzea

This compound is a secondary metabolite produced by the rare actinomycete, Lentzea sp. ML457-mF8.[1][2][3] The genus Lentzea belongs to the family Pseudonocardiaceae and is known for its ability to produce a variety of bioactive compounds.[4][5] These Gram-positive, aerobic, and non-motile bacteria are characterized by well-developed branched mycelia. Members of the Lentzea genus have been isolated from diverse and often extreme environments, including desert soils, which highlights their metabolic versatility and potential as a source for novel natural products.

Production of this compound

The production of this compound can be achieved through microbial fermentation of Lentzea sp. ML457-mF8. The yield of this compound is significantly influenced by culture conditions, particularly the moisture content of the medium.

Microbial Fermentation

Studies have shown that drier culture conditions lead to higher yields of this compound, suggesting that it may be produced by the microorganism as a protectant or humectant. The biosynthesis of the trehalose moiety appears to be a rate-limiting step in wet conditions.

Table 1: Production of Lentztrehaloses under Different Culture Conditions

| Culture Condition (Rice grain:water) | Trehalose (mg/g rice) | This compound (mg/g rice) | Lentztrehalose B (mg/g rice) | Lentztrehalose C (mg/g rice) |

| 1/2 × (Drier) | ~4.0 | ~2.5 | ~2.0 | ~1.0 |

| 1 × (Standard) | ~5.0 | ~2.0 | ~1.5 | ~0.8 |

| 2 × (Wetter) | ~1.0 | ~0.5 | ~0.5 | ~0.2 |

Data extracted from Wada et al., 2015.

The addition of exogenous trehalose to the culture medium can influence the production of this compound, particularly in wetter conditions, where it can increase the yield to levels comparable to drier conditions.

Experimental Protocol for Fermentation and Isolation

The following protocol is a modified method for the production and isolation of this compound from Lentzea sp. ML457-mF8.

1. Culture Preparation:

-

The strain ML457-mF8 is cultured on a steamed germinated brown rice medium. The ratio of rice grain to water is crucial and is typically set to 3:5 for standard conditions.

-

The culture is incubated at 30°C for 3 to 4 weeks.

2. Extraction:

-

The entire culture is extracted sequentially with twice the volume of methanol (MeOH) and ethanol (EtOH).

-

The solvent is then evaporated to yield a crude extract.

3. Purification:

-

The crude extract is subjected to separation using a DIAION HP20 column in a batch process.

-

Further purification to obtain pure (>95%) this compound is achieved through subsequent chromatographic steps, which may include silica gel chromatography and preparative high-performance liquid chromatography (HPLC).

Figure 1: General Workflow for this compound Production and Isolation

Caption: A flowchart illustrating the key stages from fermentation to purification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound involves the combination of a trehalose moiety and a C5 side chain. The side chain, 2,3-dihydroxy-3-methylbutoxy, is likely derived from dimethylallyl pyrophosphate (DMAPP), which is synthesized through the mevalonate or non-mevalonate pathways, common in most organisms. The biosynthesis of the trehalose unit itself appears to be a critical and potentially rate-limiting step for the overall production of this compound.

Figure 2: Proposed Biosynthetic Precursors of this compound

Caption: A diagram showing the proposed metabolic origins of the two main components of this compound.

Chemical Synthesis

In addition to microbial fermentation, chemical synthesis of this compound has been developed. This provides an alternative route for obtaining this compound and allows for the synthesis of analogs for structure-activity relationship (SAR) studies. The chemical synthesis confirms the structure of the natural product and allows for the determination of its absolute configuration.

Conclusion

This compound, a promising trehalose analog, is naturally produced by the actinomycete Lentzea sp. ML457-mF8. Its production via fermentation is highly dependent on culture conditions, with drier environments favoring higher yields. The isolation and purification of this compound involve standard chromatographic techniques. While the complete biosynthetic pathway is yet to be fully elucidated, the precursor moieties are believed to originate from common metabolic pathways. The availability of a chemical synthesis route further expands the possibilities for research and development of this compound and its derivatives for potential therapeutic applications. This guide provides a foundational understanding for scientists and researchers to further explore and harness the potential of this unique natural product.

References

- 1. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lentztrehalose - Wikipedia [en.wikipedia.org]

- 3. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a Novel Lentzea Species Isolated from the Kumtagh Desert and Genomic Insights into the Secondary Metabolite Potential of the Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lentzea sokolovensis sp. nov., Lentzea kristufekii sp. nov. and Lentzea miocenica sp. nov., rare actinobacteria from Miocene lacustrine sediment of the Sokolov Coal Basin, Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro studies of Lentztrehalose A

An In-Depth Technical Guide to the Preliminary In Vitro Studies of Lentztrehalose A

Introduction

This compound is a novel, naturally occurring analog of trehalose, a non-reducing disaccharide.[1] Found in the actinomycete Lentzea sp., this compound and its companion compounds, Lentztrehaloses B and C, have garnered scientific interest due to their enhanced stability compared to their parent molecule.[2] Trehalose itself is a known inducer of autophagy and is explored for therapeutic applications in neurodegenerative and other diseases.[2] However, its clinical utility is limited by its rapid hydrolysis by the enzyme trehalase, which is present in the mammalian intestine and kidneys.[2][3]

This compound overcomes this limitation as it is only minimally hydrolyzed by mammalian trehalase, positioning it as a potentially more bioavailable and effective substitute for trehalose. Preliminary in vitro studies have focused on characterizing its stability, its capacity to induce autophagy, its cytotoxic profile, and its antioxidant potential. This document provides a technical overview of these foundational studies.

Enzyme Stability

A primary characteristic of this compound is its resistance to enzymatic degradation. Unlike trehalose, which is readily broken down into two glucose molecules by trehalase, this compound remains largely intact. This stability is a critical attribute for its potential as a therapeutic agent, as it suggests that if administered orally, a greater proportion of the compound would be available for systemic absorption.

Quantitative Data

The enzymatic breakdown of this compound has been described qualitatively in the literature. The key finding is its minimal hydrolysis when exposed to mammalian trehalase.

| Compound | Enzyme Source | Result of Hydrolysis | Reference |

| This compound | Porcine Kidney Trehalase | Minimally hydrolyzed | |

| Trehalose (Control) | Porcine Kidney Trehalase | Readily hydrolyzed |

Experimental Protocol: Trehalase Digestion Assay

The following is a representative protocol for assessing the enzymatic stability of trehalose analogs.

Objective: To determine the extent of hydrolysis of this compound by mammalian trehalase compared to trehalose.

Materials:

-

This compound

-

Trehalose (positive control)

-

Porcine Kidney Trehalase (EC 3.2.1.28)

-

Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 6.8)

-

Glucose oxidase-peroxidase reagent for glucose quantification

-

96-well microplate

-

Incubator set to 37°C

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare stock solutions of this compound and trehalose in phosphate buffer to a final concentration (e.g., 10 mM).

-

Enzyme Reaction: In a 96-well plate, combine the substrate solution with porcine kidney trehalase solution. Include a negative control with substrate but no enzyme.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4, and 24 hours).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

-

Glucose Quantification: Add the glucose oxidase-peroxidase reagent to each well. This reagent reacts with any glucose produced from hydrolysis to generate a colored product.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis: Calculate the concentration of glucose released by comparing the absorbance values against a standard curve of known glucose concentrations. The degree of hydrolysis is expressed as the percentage of the substrate converted to glucose.

Autophagy Induction

A key biological activity of this compound is its ability to induce autophagy, a cellular process for degrading and recycling dysfunctional components. This activity is comparable to that of trehalose and is central to its therapeutic potential, particularly for neurodegenerative diseases characterized by the accumulation of misfolded proteins.

Quantitative Data

Studies have demonstrated that this compound induces autophagy in human cancer cell lines at levels comparable to trehalose.

| Compound | Cell Line | Effect | Reference |

| This compound | Human Cancer Cells | Induces autophagy at a level comparable to trehalose | |

| Trehalose (Control) | Human Cancer Cells | Induces autophagy |

Experimental Protocol: Western Blot for LC3 Conversion

The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation and is a standard method for monitoring autophagy.

Objective: To quantify the induction of autophagy by this compound by measuring the ratio of LC3-II to LC3-I/actin.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Trehalose (positive control)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or trehalose for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to serve as a loading control.

-

Analysis: Quantify the band intensities for LC3-I, LC3-II, and β-actin using densitometry software. Calculate the LC3-II/β-actin or LC3-II/LC3-I ratio to determine the level of autophagy induction.

Cytotoxicity Profile

Preliminary assessments indicate that this compound has a favorable safety profile, showing no apparent toxicity in a range of microbial and mammalian cell lines at the tested concentrations.

Quantitative Data

| System | Number of Strains/Lines Tested | Maximum Non-Toxic Concentration | Reference |

| Microbial Strains | 36 | 128 µg/mL | [from previous search] |

| Human and Mouse Cancer Cell Lines | 53 | 200 µg/mL | [from previous search] |

| Mouse Splanchnic Primary Cells | 3 | 200 µg/mL | [from previous search] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Objective: To evaluate the cytotoxic effect of this compound on a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., L929 mouse fibroblasts, HeLa)

-

Cell culture medium

-

This compound

-

Doxorubicin or other known cytotoxic agent (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a desired exposure period (e.g., 24, 48, or 72 hours). Include wells for untreated cells (negative control) and cells treated with a positive control agent.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value, if any.

Antioxidant Activity

The antioxidant properties of lentztrehaloses have been investigated, with Lentztrehalose B showing moderate activity. The evaluation was performed using the Oxygen Radical Absorbance Capacity (ORAC) assay, a standard method for measuring the antioxidant potential of various substances.

Quantitative Data

While the ORAC assay was performed on the lentztrehalose family, specific quantitative values for this compound are not detailed in the reviewed literature. Lentztrehalose B was noted for its activity.

| Compound | Assay | Result | Reference |

| This compound | ORAC Assay | Performed, specific value not reported | |

| Lentztrehalose B | ORAC Assay | Moderate antioxidative activity |

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol describes a typical ORAC assay workflow.

Objective: To measure the capacity of this compound to neutralize peroxyl radicals.

Materials:

-

This compound

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Fluorescein sodium salt (fluorescent probe)

-

AAPH (2,2’-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

-

Phosphate buffer (e.g., 75 mM, pH 7.4)

-

96-well black-bottom microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reagent Preparation: Prepare a standard curve of Trolox in phosphate buffer. Prepare solutions of this compound at various concentrations.

-

Assay Setup: In a 96-well plate, add the sample, Trolox standards, or buffer (for the blank) to respective wells.

-

Fluorescein Addition: Add the fluorescein solution to all wells and mix.

-

Incubation: Incubate the plate at 37°C for approximately 30 minutes in the plate reader to allow temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of ~520-535 nm and an excitation wavelength of ~485 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.

-

Analysis:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

-

Plot the net AUC for the Trolox standards against their concentrations to create a standard curve.

-

Calculate the ORAC value of this compound in Trolox Equivalents (TE) by comparing its net AUC to the Trolox standard curve.

-

Visualizations: Workflows and Hypothesized Signaling Pathways

The following diagrams illustrate the general experimental workflow for evaluating this compound and the signaling pathways it is hypothesized to modulate, based on the known mechanisms of its parent compound, trehalose.

Caption: General experimental workflow for the in vitro assessment of this compound.

Caption: Hypothesized mTOR-independent autophagy induction pathway for this compound.

Caption: Hypothesized anti-inflammatory action via inhibition of the NF-κB pathway.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Lentztrehalose A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lentztrehalose A is a naturally occurring trehalose derivative isolated from the actinomycete Lentzea sp.[1][2][3][4]. It has garnered significant interest in the scientific community due to its various biological activities, including the induction of autophagy, which is comparable to trehalose[5]. A key advantage of this compound is its stability against enzymatic hydrolysis by trehalase, an enzyme that readily digests trehalose. This enhanced stability increases its bioavailability and potential as a therapeutic agent for conditions such as neurodegenerative diseases, diabetes, and cancer. This document provides a detailed protocol for the chemical synthesis of this compound, based on the successful total synthesis reported by Zhang et al. (2015).

Chemical Synthesis Workflow

The total synthesis of this compound can be achieved through a multi-step process starting from commercially available trehalose. The overall strategy involves the selective protection of hydroxyl groups, introduction of the characteristic side chain, and subsequent deprotection to yield the final product. Two primary methods have been described for the side chain installation: prenylation followed by dihydroxylation, and etherification via the opening of a chiral epoxide. The overall yield for the synthesis is reported to be 23% over 6 steps.

Figure 1. Chemical synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from the work of Zhang et al. (2015). All reactions should be conducted in flame-dried glassware under an argon atmosphere unless otherwise noted. Reagents and solvents should be obtained from commercial sources and used as received unless otherwise stated.

1. Synthesis of Protected Trehalose Intermediate (6)

This multi-step procedure involves the protection of the hydroxyl groups of trehalose.

-

Step 1a: Acetalization. To a stirred suspension of anhydrous trehalose in dry DMF, add p-toluenesulfonic acid (p-TsOH) and benzaldehyde dimethyl acetal. Heat the mixture.

-

Step 1b: Benzylation. To the resulting mixture, add sodium hydride (NaH) and benzyl bromide (BnBr) in the presence of tetra-n-butylammonium iodide (TBAI) in THF at room temperature.

-

Step 1c: Reductive Opening. The benzylidene acetal is then regioselectively opened using triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at 0°C to yield the protected trehalose intermediate (6) with a free 4-hydroxyl group.

2. Side Chain Installation

Method 1: Prenylation and Diastereoselective Dihydroxylation

-

Step 2a: Prenylation. Treat the protected trehalose (6) with prenyl bromide and sodium hydride (NaH) in the presence of tetra-n-butylammonium iodide (TBAI) in DMF at room temperature. This reaction yields the prenylated intermediate (7).

-

Step 2b: Dihydroxylation. Subject the prenylated intermediate (7) to Sharpless asymmetric dihydroxylation conditions using AD-mix-α, (DHQ)2PHAL, and methanesulfonamide in a t-BuOH/H2O mixture at 0°C to furnish the vicinal diol (8).

Method 2: Etherification by Opening of a Chiral Epoxide

-

Step 2c: Epoxide Opening. Treat the protected trehalose (6) with sodium hydride (NaH) in the presence of 15-crown-5 in DMF. Then, add the optically active (S)-2-(oxiran-2-yl)propan-2-ol (9) to yield the etherified product (10).

3. Final Deprotection

-

Step 3: Hydrogenolysis. The protected this compound intermediate (8 or 10) is subjected to global deprotection via hydrogenolysis using 10% Palladium on carbon (Pd/C) in methanol (MeOH) under a hydrogen atmosphere at room temperature. This final step removes all protecting groups to yield this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1a, 1b, 1c | Protected Trehalose (6) | Trehalose (4) | (i) PhCH(OMe)2, p-TsOH; (ii) BnBr, NaH, TBAI; (iii) Et3SiH, TFA | 52 | |

| 2a | Prenylated Intermediate (7) | Compound 5 | Prenyl bromide, NaH, TBAI, DMF | 44 | |

| 2b | Dihydroxylated Intermediate (8) | Intermediate 7 | AD-mix-α, (DHQ)2PHAL, MeSO2NH2, t-BuOH, H2O | quant. | |

| 2c | Epoxide Opening Product (10) | Compound 6 | Chiral Epoxide 9, NaH, 15-crown-5, DMF | 30 | |

| 3 | This compound | Intermediate 8 | H2, 10% Pd/C, MeOH | quant. | |

| 3 | This compound | Intermediate 10 | H2, 10% Pd/C, MeOH | 89 | |

| Overall | This compound | Trehalose (4) | 6 steps | 23 |

Biological Activity: Autophagy Induction

This compound is a known inducer of autophagy, a cellular process responsible for the degradation and recycling of cellular components. This activity is of significant therapeutic interest. The general pathway of autophagy induction is depicted below.

Figure 2. Simplified pathway of autophagy induction by this compound.

References

- 1. Lentztrehalose - Wikipedia [en.wikipedia.org]

- 2. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. Structure and biological properties of lentztrehalose: a novel trehalose analog PMID: 24448628 | MCE [medchemexpress.cn]

- 5. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Lentztrehalose A

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the purification of Lentztrehalose A, a novel trehalose analog, using High-Performance Liquid Chromatography (HPLC). This compound, isolated from the actinomycete Lentzea sp., has garnered significant interest in the scientific community due to its stability against enzymatic degradation by trehalase and its potential as a therapeutic agent, notably as an inducer of autophagy.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for in-vitro and in-vivo studies. The methodology employs Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of this polar compound.

Introduction

This compound is a disaccharide composed of two glucose units, distinguished by a 4-O-(2,3-dihydroxy-3-methylbutyl) substitution on one of the glucose moieties.[1] Unlike its parent molecule, trehalose, this compound is resistant to hydrolysis by trehalase, the enzyme responsible for breaking down trehalose in biological systems.[1] This inherent stability enhances its bioavailability and makes it an attractive candidate for various therapeutic applications.

One of the most significant biological activities of this compound is its ability to induce autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. The induction of autophagy by this compound is reported to be mTOR-independent, a pathway of significant interest in the study of neurodegenerative diseases, cancer, and metabolic disorders. To facilitate further research into its mechanism of action and therapeutic potential, a reliable method for obtaining highly purified this compound is essential.

This application note details a preparative HPLC method for the purification of this compound from a crude extract or a synthetic reaction mixture. The protocol is based on the principles of Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar compounds like oligosaccharides.

Experimental Protocols

Sample Preparation

-

Crude Extract Dissolution: Dissolve the crude this compound extract or synthetic mixture in the initial mobile phase (e.g., 85% acetonitrile in water) to a concentration of 10-50 mg/mL.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could potentially clog the HPLC column or system.

HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a refractive index (RI) detector is recommended for the purification of this compound, as the compound lacks a strong chromophore for UV detection.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Recommended Setting |

| HPLC System | Preparative HPLC System |

| Column | Amino-bonded Silica (NH2), 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 85% B to 65% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Column Temperature | 35°C |

| Detector | Refractive Index (RI) Detector |

| Injection Volume | 1-5 mL (depending on sample concentration) |

Purification Procedure

-

System Equilibration: Equilibrate the column with the initial mobile phase composition (85% Acetonitrile / 15% Water) for at least 30 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject the filtered sample onto the equilibrated column.

-

Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the this compound peak. The retention time will need to be determined empirically but is expected to be in the range where similar disaccharides elute under HILIC conditions.

-

Post-Purification Analysis: Analyze the collected fractions for purity using an analytical HPLC method. Pool the fractions with the desired purity level.

-

Solvent Evaporation: Remove the mobile phase from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Data Presentation

The following table summarizes the expected performance of the HPLC purification method. The values are representative and may vary depending on the specific instrumentation and the purity of the starting material.

Table 2: Expected Performance Data

| Parameter | Expected Value |

| Retention Time | 15-25 minutes (dependent on exact gradient and column) |

| Purity of Collected Fraction | >98% |

| Yield | >80% (dependent on starting material purity) |

| Limit of Detection (LOD) (Analytical Scale) | 0.6 mM (with RI detection) |

| Limit of Quantification (LOQ) (Analytical Scale) | 2.2 mM (with RI detection) |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification of this compound.

Caption: Workflow for the HPLC Purification of this compound.

Signaling Pathway

This compound is known to be an inducer of autophagy. The following diagram depicts the general mTOR-independent autophagy signaling pathway that is activated by trehalose and its analogs.

Caption: mTOR-Independent Autophagy Signaling Pathway Induced by this compound.

Conclusion

The HPLC method described in this application note provides a robust and reproducible approach for the purification of this compound. By employing HILIC with an amino-bonded silica column, high purity and yield of the target compound can be achieved, which is crucial for its further investigation as a potential therapeutic agent. The provided protocol serves as a starting point and can be further optimized based on the specific requirements of the user's laboratory and the characteristics of the crude material.

References

Application Notes and Protocols for Inducing Autophagy in Cell Culture using Lentztrehalose A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentztrehalose A is a novel, enzyme-stable analog of trehalose, a naturally occurring disaccharide known to be a potent inducer of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Due to its stability against enzymatic degradation by trehalase, this compound presents a promising tool for in vitro and in vivo studies of autophagy modulation.[1][2]

These application notes provide a comprehensive guide for researchers on how to utilize this compound to induce and monitor autophagy in mammalian cell cultures. The protocols detailed below are based on established methods for studying autophagy induced by its parent compound, trehalose, with specific considerations for this compound.

Mechanism of Action

This compound, similarly to trehalose, is understood to induce autophagy through a mechanism that is independent of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism. The proposed pathway involves the activation of the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][4] It is hypothesized that this compound, upon cellular uptake, causes a mild lysosomal stress, which in turn leads to the dephosphorylation and nuclear translocation of TFEB. Once in the nucleus, TFEB activates the transcription of a network of genes involved in autophagy and lysosomal function.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on key autophagy markers. This data is representative of typical results observed with trehalose, which has been shown to have a comparable effect to this compound.[1]

Table 1: Effect of this compound on Autophagy Markers (Western Blot Analysis)

| Treatment | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| This compound (100 mM, 24h) | 2.5 - 4.0 | 0.4 - 0.6 |

| This compound (100 mM, 24h) + Bafilomycin A1 (100 nM, 4h) | 5.0 - 8.0 | 1.5 - 2.5 |

Note: Bafilomycin A1 is a lysosomal inhibitor used to assess autophagic flux. An accumulation of LC3-II and p62 in the presence of an inhibitor indicates a functional autophagic process.

Table 2: Quantification of Autophagosome Formation (Fluorescence Microscopy)

| Treatment | Average Number of LC3 Puncta per Cell |

| Vehicle Control | < 5 |

| This compound (100 mM, 24h) | 20 - 40 |

Experimental Protocols

Protocol 1: Induction of Autophagy with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce autophagy.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, SH-SY5Y, MEFs)

-

Complete cell culture medium

-

This compound (powder)

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

-

Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 1 M in sterile water or PBS). The solution can be filter-sterilized using a 0.22 µm filter.

-

Treatment:

-

For a starting concentration, treat cells with 100 mM this compound. This concentration has been shown to be effective for inducing autophagy with lentztrehaloses.

-

Dilute the this compound stock solution directly into the complete cell culture medium to the desired final concentration.

-

Replace the existing medium in the cell culture plates with the this compound-containing medium.

-

As a negative control, treat a separate set of cells with vehicle (the same volume of sterile water or PBS used to dissolve this compound).

-

-

Incubation: Incubate the cells for a desired period. A typical time course for autophagy induction is 24 to 48 hours. Time-course experiments are recommended to determine the optimal treatment duration for a specific cell line.

-

Harvesting: After the incubation period, cells can be harvested for downstream analysis as described in the following protocols.

Protocol 2: Western Blot Analysis of LC3 and p62

This protocol is for quantifying the key autophagy markers, LC3-II/LC3-I ratio and p62 levels, by Western blotting.

Materials:

-

This compound-treated and control cell lysates

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Use a higher percentage gel (e.g., 15%) for better separation of LC3-I and LC3-II.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000), anti-loading control (1:5000).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

-

Protocol 3: Fluorescence Microscopy of LC3 Puncta

This protocol describes the visualization of autophagosome formation by observing the punctate localization of LC3 using fluorescence microscopy.

Materials:

-

Cells grown on sterile glass coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound as described in Protocol 1.

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Block the cells with blocking solution for 30 minutes.

-

Incubate with the primary anti-LC3B antibody (1:200 dilution) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope. Autophagosomes will appear as distinct green puncta in the cytoplasm.

-

-

Quantification: Count the number of LC3 puncta per cell in multiple fields of view to quantify autophagosome formation.

Visualization of Signaling Pathways and Workflows

Caption: Proposed signaling pathway of this compound-induced autophagy.

References

- 1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

Lentztrehalose A: A Potent and Stable Inducer for Autophagy Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lentztrehalose A is a novel, enzyme-stable analog of trehalose, a naturally occurring disaccharide known for its role as a chemical chaperone and an inducer of autophagy.[1] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, and its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[2][3] this compound offers a significant advantage over its parent compound, trehalose, due to its minimal hydrolysis by the mammalian enzyme trehalase, which is prevalent in the intestine and kidneys.[1][4] This enhanced stability suggests greater bioavailability, making this compound a promising tool for in vitro and in vivo studies of autophagy pathways and a potential candidate for therapeutic development.

These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying autophagy.

Key Features of this compound

-

Potent Autophagy Induction: this compound induces autophagy in human cancer cells at a level comparable to trehalose.

-

Enzyme Stability: It is minimally hydrolyzed by mammalian trehalase, ensuring greater stability and potential for higher bioavailability compared to trehalose.

-

mTOR-Independent Mechanism (Hypothesized): Based on the mechanism of its parent compound, trehalose, this compound is presumed to induce autophagy through an mTOR-independent pathway, likely involving the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

Quantitative Data Summary

Currently, detailed quantitative data for this compound is limited in publicly available literature. The primary research indicates its autophagy-inducing activity is comparable to that of trehalose. For context, typical concentrations of trehalose used to induce autophagy in cell culture range from 50 mM to 100 mM.

| Compound | Cell Line(s) | Effective Concentration for Autophagy Induction | Key Findings | Reference(s) |

| This compound | Human Cancer Cell Lines | Comparable to Trehalose | Induces autophagy; Minimally hydrolyzed by trehalase. | |

| Trehalose | Various (e.g., HeLa, Neuro2A, hTM) | 50 - 100 mM | Induces mTOR-independent autophagy; Activates TFEB. |

Signaling Pathway

The proposed mechanism of action for this compound is based on the well-established pathway for trehalose. It is hypothesized to induce autophagy through an mTOR-independent signaling cascade that involves the activation of TFEB.

References

- 1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTOR-independent, autophagic enhancer trehalose prolongs motor neuron survival and ameliorates the autophagic flux defect in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]

Application of Lentztrehalose A in Neurodegenerative Disease Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction